N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide

Description

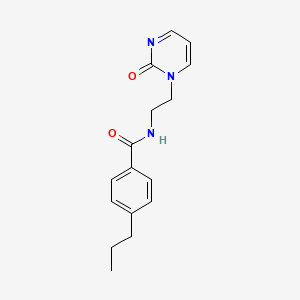

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide is a synthetic small molecule featuring a benzamide core substituted with a propyl group at the para position and an ethyl linker connecting to a 2-oxopyrimidin-1(2H)-yl moiety.

Properties

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-4-13-5-7-14(8-6-13)15(20)17-10-12-19-11-3-9-18-16(19)21/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXICFEFEHLFMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCCN2C=CC=NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone to form the pyrimidine ringThe reaction conditions often involve the use of catalysts such as ZnCl2 or CuCl, and solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, potentially leading to the disruption of DNA replication and transcription processes. These interactions are mediated through hydrogen bonding and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound shares an unsaturated pyrimidinone ring with and , whereas features a saturated tetrahydropyrimidinone. Saturation alters ring planarity and hydrogen-bonding capacity, impacting biological activity or molecular recognition .

- The 4-propylbenzamide group in the target is structurally analogous to the 4-methyl-N-propylbenzamide in , suggesting similar hydrophobic interactions in binding pockets .

- The ethyl linker in the target mirrors the ethylene spacers in ’s PNA backbone, which facilitate nucleic acid mimicry .

Insights :

- The target’s synthesis likely involves amide coupling (e.g., carbodiimide-mediated) to link the benzamide and pyrimidinone moieties, similar to ’s amidation steps .

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data Highlights

Analysis :

- The pyrimidinone C=O stretch in (1677 cm⁻¹) aligns with the expected range for the target, while ’s amide C=O appears at higher frequencies (1715 cm⁻¹) due to electronic effects .

- The propyl group in the target would exhibit characteristic ¹H NMR signals (δ ~0.8–1.6 for CH3 and CH2), analogous to ’s δ 1.13 for CH3 .

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine moiety linked to a propylbenzamide structure, which may influence its biological interactions. The chemical formula is , and its molecular weight is approximately 246.32 g/mol.

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Effects : Similar compounds have shown protective effects against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction. For instance, derivatives of benzamide have been reported to enhance β-cell survival under stress conditions, suggesting that the oxopyrimidine moiety may confer similar protective properties.

- Anti-inflammatory Activity : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies indicate that related compounds may induce apoptosis in cancer cells, possibly by targeting specific signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidiabetic | Protects β-cells from ER stress; EC50 = 0.1 μM | |

| Anti-inflammatory | Modulates cytokine levels in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

- Antidiabetic Activity : A study focusing on similar benzamide derivatives demonstrated significant protective effects on pancreatic β-cells against ER stress. The compound exhibited maximal activity at an EC50 value of 0.1 μM, indicating strong efficacy at low concentrations .

- Anti-inflammatory Effects : In vitro experiments have shown that compounds with structural similarities can downregulate the expression of TNF-α and IL-6 in macrophages, suggesting potential for treating inflammatory diseases .

- Cancer Research : In a recent study, a related compound was evaluated for its anticancer properties in various cell lines, showing promising results in inducing apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.